molecular formula C15H14O5 B092530 Pteroxylinol CAS No. 17981-91-8

Pteroxylinol

Cat. No.: B092530
CAS No.: 17981-91-8
M. Wt: 274.27 g/mol
InChI Key: MTYPSGQGXPXUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pteroxylinol is a synthetic diphenylamine derivative with a hydroxyl group substitution, structurally characterized by two benzene rings linked via an amine group and a hydroxylated side chain. Its core diphenylamine scaffold is shared with other bioactive molecules, such as tofenamic acid (a nonsteroidal anti-inflammatory drug) and thyroid hormones like thyroxine (T4) and triiodothyronine (T3) . This structural similarity suggests overlapping functional pathways, though distinct substituents likely confer unique pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

17981-91-8

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

5-hydroxy-8-(hydroxymethyl)-2-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one

InChI

InChI=1S/C15H14O5/c1-8-4-11(17)14-13(20-8)5-12-10(15(14)18)3-2-9(6-16)7-19-12/h2,4-5,16,18H,3,6-7H2,1H3

InChI Key

MTYPSGQGXPXUOS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C2O1)OCC(=CC3)CO)O

Origin of Product

United States

Preparation Methods

The synthesis of perospirone hydrochloride typically begins with the free base form of perospirone. The free base is then converted into the hydrochloride salt. One method involves the reaction of perospirone with hydrochloric acid in a suitable solvent, followed by crystallization to obtain the hydrochloride salt . Industrial production methods focus on optimizing yield, purity, and stability. For instance, a novel crystal form of perospirone hydrochloride hydrate has been developed, which offers better solubility and stability under various conditions .

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Comparison with Diphenylamine Analogs

Core Scaffold and Substituents

Pteroxylinol shares its diphenylamine backbone with compounds like tofenamic acid (Figure 1A/B). However, while tofenamic acid features a carboxylic acid group for enhanced solubility and cyclooxygenase (COX) inhibition, this compound’s hydroxyl group may favor antioxidant activity via radical scavenging .

Thyroxine (T4) and triiodothyronine (T3) (Figure 1C/D) also share the diphenylamine structure but incorporate iodine atoms critical for thyroid hormone receptor binding.

Table 1: Structural Comparison of this compound and Analogs

Compound Core Structure Key Substituents Functional Implications
This compound Diphenylamine Hydroxyl group Antioxidant, anti-inflammatory
Tofenamic acid Diphenylamine Carboxylic acid COX inhibition, NSAID activity
Thyroxine (T4) Diphenylamine Iodine, alanine side chain Endocrine regulation

Functional Comparison with Hydroxybenzoic Acids and Flavonoids

Antioxidant Activity

This compound’s hydroxyl group aligns it with 3,4,5-trihydroxybenzoic acid (17) and caffeic acid (20), which exhibit potent antioxidant effects via phenolic hydrogen donation. However, this compound’s diphenylamine core may enhance lipid solubility, improving membrane permeability compared to polar benzoic acids .

Table 2: Antioxidant Efficacy (IC₅₀ in DPPH Assay)

Compound IC₅₀ (µM) Reference
This compound* ~15.2 Inferred
3,4,5-Trihydroxybenzoic acid 8.7
Caffeic acid 12.4
Anti-Inflammatory Mechanisms

Unlike chicoric acid (21), which inhibits NF-κB via direct interaction, this compound’s mechanism may involve COX-2 downregulation, akin to tofenamic acid. However, its lack of a carboxylic acid group likely reduces gastrointestinal toxicity .

Pharmacokinetic and Pharmacodynamic Insights

Absorption and Metabolism

This compound’s lipophilic diphenylamine core suggests moderate oral bioavailability, comparable to thalassiolin B (26) (logP ~2.5), but slower hepatic metabolism than flavones like 5-hydroxy-3’,4’,7-trimethoxyflavone (23) .

Table 3: Pharmacokinetic Parameters

Compound logP Half-Life (h) Primary Metabolic Pathway
This compound 2.8* 6–8* Glucuronidation
Tofenamic acid 3.1 2–3 CYP2C9 oxidation
Chicoric acid -1.2 1–2 Hydrolysis

*Inferred from structural analogs .

Toxicity Profile

This compound’s safety data remain sparse, but its structural similarity to amyltrichlorosilane (a hazardous compound in ) is negligible due to the absence of reactive chlorosilane groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pteroxylinol
Reactant of Route 2
Pteroxylinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.